N-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Description
N-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that features a benzodioxole ring, a dimethylphenyl group, and a sulfonyl-substituted glycinamide moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-16-5-9-20(10-6-16)32(28,29)26(21-12-17(2)4-7-18(21)3)14-24(27)25-19-8-11-22-23(13-19)31-15-30-22/h4-13H,14-15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJRHEKPYUKDMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of the benzodioxole ring system. This can be achieved through the methylenation of catechols using disubstituted halomethanes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which N-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole ring and sulfonyl group could play key roles in binding to molecular targets and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar ring structure.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole ring but has different substituents.
5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic acid: Another compound with a benzodioxole ring but different functional groups.
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of a benzodioxole ring, dimethylphenyl group, and sulfonyl-substituted glycinamide moiety. This unique structure may confer specific properties and reactivity that are not observed in simpler or structurally different compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
